Cas no 1888944-91-9 (5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)

5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid
- EN300-1765504
- 1888944-91-9
-
- インチ: 1S/C10H14N2O3/c1-12-4-2-7(3-5-12)9-6-8(10(13)14)11-15-9/h6-7H,2-5H2,1H3,(H,13,14)
- InChIKey: NUCGOQIDSIDZEO-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1CCN(C)CC1
計算された属性
- 精确分子量: 210.10044231g/mol
- 同位素质量: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.4
- トポロジー分子極性表面積: 66.6Ų
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765504-0.05g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 0.05g |
$912.0 | 2023-09-20 | ||
Enamine | EN300-1765504-5g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 5g |
$3147.0 | 2023-09-20 | ||
Enamine | EN300-1765504-10g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-1765504-5.0g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1765504-0.1g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 0.1g |
$956.0 | 2023-09-20 | ||
Enamine | EN300-1765504-0.25g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 0.25g |
$999.0 | 2023-09-20 | ||
Enamine | EN300-1765504-10.0g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1765504-2.5g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-1765504-0.5g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 0.5g |
$1043.0 | 2023-09-20 | ||
Enamine | EN300-1765504-1.0g |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid |
1888944-91-9 | 1g |
$1086.0 | 2023-06-03 |
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acidに関する追加情報
Introduction to 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 1888944-91-9)
5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1888944-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole derivative class, characterized by a five-membered heterocyclic ring containing one oxygen atom and two carbon atoms. The presence of a methylpiperidine moiety at the 1-position and a carboxylic acid group at the 3-position introduces unique pharmacophoric features that make it a promising candidate for further investigation in drug discovery and development.
The structural framework of 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid combines the rigidity of the oxazole ring with the flexibility and bioisosteric properties of the piperidine scaffold. This combination is particularly intriguing from a medicinal chemistry perspective, as it allows for potential interactions with biological targets such as enzymes and receptors. The carboxylic acid functionality further enhances its utility in medicinal chemistry by enabling various derivatization strategies, including amide bond formation, which is a common approach in drug design.
In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. Oxazoles have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The specific substitution pattern of 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid may confer unique biological properties that differentiate it from other oxazole-based compounds. Preliminary studies suggest that this compound may interact with specific binding sites on target proteins, leading to modulatory effects on cellular processes.
The methylpiperidine group in 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid is particularly noteworthy, as piperidine derivatives are well-documented for their role in enhancing drug-like properties such as solubility, metabolic stability, and oral bioavailability. The presence of this moiety may contribute to improved pharmacokinetic profiles when incorporated into larger molecular entities. Additionally, the carboxylic acid group provides a site for further chemical modification, allowing researchers to fine-tune the compound's properties for specific therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds like 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid for potential biological activity. These computational approaches have enabled researchers to predict binding affinities and identify potential drug candidates with high accuracy. By leveraging these tools, scientists can accelerate the discovery process and prioritize compounds for experimental validation.
The synthesis of 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxazole ring followed by functionalization at the 3-position with a carboxylic acid group. The introduction of the methylpiperidine moiety typically involves nucleophilic substitution or condensation reactions, depending on the synthetic route chosen.
In terms of pharmaceutical applications, 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid holds promise as a building block for novel therapeutic agents. Its structural features make it suitable for targeting various biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Researchers are exploring its potential as an intermediate in the synthesis of more complex molecules designed to interact with specific enzymes or receptors.
One particularly exciting area of research is the use of 5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that enhance therapeutic outcomes. Additionally, its ability to undergo further derivatization makes it a valuable scaffold for developing libraries of compounds for high-throughput screening.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated through preclinical and clinical studies before it can be approved for human use. While 5-(1-methylpiperidin-4-ylyl)-1,2 oxazole -3 -carb oxy lic ac id (CAS No. 1888944 -91 -9) has shown promise in early research phases , further investigation is needed to assess its pharmacological profile comprehensively . These studies will provide critical insights into its potential therapeutic applications and help determine optimal dosing regimens.
From an industrial perspective , the production of high-quality intermediates like 5-(1-methyl piper idine -4 - yl ) - 1 , 2 - ox azole -3 -car box y lic ac id is essential for advancing drug development programs . Manufacturers must adhere to stringent quality control measures to ensure consistency and purity , which are crucial factors in pharmaceutical applications . Advances in synthetic methodologies have improved access to such intermediates , enabling faster progress in drug discovery efforts.
The role of 5-(1-methyl piper idine -4 - yl ) - 1 , 2 - ox azole -3 -car box y lic ac id in medicinal chemistry underscores the importance of structural diversity in drug design . By exploring novel molecular architectures , researchers can uncover new mechanisms of action and develop treatments for unmet medical needs . As our understanding of biological systems continues to evolve , compounds like this one will remain at the forefront of pharmaceutical innovation.
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